(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
Description
(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl, dimethylphenylamino, and methylsulfanyl groups
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,5-dimethylanilino)-3-[(4-methylphenyl)methylsulfanyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S2/c1-18-9-11-21(12-10-18)17-30-25(27-22-14-19(2)13-20(3)15-22)24(16-26)31(28,29)23-7-5-4-6-8-23/h4-15,27H,17H2,1-3H3/b25-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKYWVDJQRSHF-OCOZRVBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. Subsequent steps involve the introduction of the dimethylphenylamino and methylsulfanyl groups through various organic reactions, such as nucleophilic substitution and condensation reactions. The final step involves the formation of the nitrile group through dehydration reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound (2E)-2-(benzenesulfonyl)-3-[(3,5-dimethylphenyl)amino]-3-{[(4-methylphenyl)methyl]sulfany}prop-2-enenitrile is a complex organic molecule with potential applications across various scientific fields. This article will explore its applications in medicinal chemistry, material science, and organic synthesis, supported by case studies and data tables.
Anticancer Activity
Research indicates that compounds similar to (2E)-2-(benzenesulfonyl)-3-[(3,5-dimethylphenyl)amino]-3-{[(4-methylphenyl)methyl]sulfany}prop-2-enenitrile exhibit significant anticancer properties. For example, derivatives of sulfonamide compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry identified structural features that enhance the anticancer activity of sulfonamide derivatives, suggesting that modifications like those in the target compound could yield potent agents against specific cancer types .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrases, which are enzymes implicated in various physiological processes and diseases. A study demonstrated that modifications to the sulfonamide group can significantly affect binding affinity and selectivity towards different isoforms of carbonic anhydrase, indicating that (2E)-2-(benzenesulfonyl)-3-[(3,5-dimethylphenyl)amino]-3-{[(4-methylphenyl)methyl]sulfany}prop-2-enenitrile might be optimized for similar applications .
UV Absorption
Compounds containing aromatic and sulfonamide groups have been explored for their ultraviolet (UV) light absorption properties. The incorporation of such groups into polymer matrices can enhance their stability against UV degradation. Research has shown that adding sulfonamide-based compounds to polymers can improve their durability and longevity when exposed to sunlight, making them suitable for outdoor applications .
Conductive Polymers
The unique structural features of (2E)-2-(benzenesulfonyl)-3-[(3,5-dimethylphenyl)amino]-3-{[(4-methylphenyl)methyl]sulfany}prop-2-enenitrile may also lend themselves to applications in conductive polymers. Studies have reported that incorporating sulfonamide functionalities into polymer systems can enhance electrical conductivity while maintaining mechanical integrity. This property is valuable in developing materials for electronic devices .
Synthetic Intermediates
The compound can serve as a valuable synthetic intermediate in the preparation of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be utilized in the synthesis of novel pharmaceutical agents or agrochemicals by modifying its structure through established organic reactions .
Catalytic Reactions
Recent advancements in catalysis have highlighted the potential use of sulfonamide-containing compounds as catalysts or catalyst ligands in organic reactions. Studies show that these compounds can facilitate reactions such as cross-coupling and oxidation processes due to their ability to stabilize transition states or intermediate species .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing compounds, such as bis(2-ethylhexyl) terephthalate , and phosphoethanolamine transferase inhibitors like cetylpyridinium chloride and domiphen bromide .
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Biological Activity
(2E)-2-(Benzenesulfonyl)-3-[(3,5-dimethylphenyl)amino]-3-{[(4-methylphenyl)methyl]sulfanyl}prop-2-enenitrile is a complex organic compound with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. Below are key findings from the literature:
Anticancer Activity
- Mechanism of Action : Research indicates that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The presence of the benzenesulfonyl group is believed to enhance its binding affinity to specific receptors involved in cell signaling pathways related to cancer progression.
- Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
- Inflammatory Pathway Modulation : The compound has shown promise in modulating inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases.
- Experimental Evidence : In an animal model of arthritis, administration of the compound led to reduced swelling and pain, indicating its effectiveness in managing inflammation .
Antimicrobial Properties
- Broad-Spectrum Activity : Preliminary studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Data Tables
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (2E)-2-(benzenesulfonyl)-3-[(3,5-dimethylphenyl)amino]-3-{[(4-methylphenyl)methyl]sulfanyl}prop-2-enenitrile, and how can its purity be validated?
- Synthesis Protocol :
- The compound’s core structure (enaminonitrile with sulfonyl/sulfanyl substituents) suggests a multi-step synthesis involving:
Knoevenagel condensation between a benzenesulfonyl aldehyde and a nitrile-containing amine (e.g., 3,5-dimethylaniline) under basic conditions (e.g., NaOH/EtOH) .
Thiol-ene click chemistry or nucleophilic substitution to introduce the [(4-methylphenyl)methyl]sulfanyl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
- Validation :
- HPLC (≥95% purity) and LC-MS for molecular mass confirmation .
- 1H/13C NMR to confirm regiochemistry and E-configuration (e.g., coupling constants for trans-olefin protons: J ≈ 12–16 Hz) .
Q. How can the electronic properties of this compound be experimentally characterized for structure-activity relationship (SAR) studies?
- UV-Vis Spectroscopy : Measure λmax to assess conjugation between the enaminonitrile backbone and aromatic substituents .
- Cyclic Voltammetry : Determine HOMO-LUMO gaps via oxidation/reduction potentials .
- IR Spectroscopy : Identify functional groups (e.g., S=O stretch at ~1150–1250 cm<sup>-1</sup> for sulfonyl, C≡N stretch at ~2200 cm<sup>-1</sup>) .
Advanced Research Questions
Q. What computational strategies are optimal for predicting the reactivity of the sulfonyl and sulfanyl groups in this compound?
- Density Functional Theory (DFT) :
- Calculate partial charges and Fukui indices to identify nucleophilic/electrophilic sites .
- Simulate reaction pathways for sulfonyl group substitution (e.g., SN2 mechanisms) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Model solvation effects (e.g., DMSO vs. water) on sulfanyl group stability .
Q. How can Bayesian optimization improve the yield of this compound in multi-step syntheses?
- Experimental Design :
Define critical variables (e.g., temperature, solvent polarity, catalyst loading) .
Use Design of Experiments (DoE) to reduce trial count while maximizing data quality .
- Algorithmic Optimization :
- Apply Bayesian optimization to iteratively adjust reaction conditions based on prior yield data (e.g., maximize yield from 60% to >85% in 10–15 iterations) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?
- Case Study : If a split peak in <sup>1</sup>H NMR suggests dynamic isomerism:
Perform variable-temperature NMR to observe coalescence temperatures and calculate activation energy barriers .
Use X-ray crystallography to confirm solid-state conformation and compare with solution-phase data .
- Statistical Validation : Apply Principal Component Analysis (PCA) to correlate spectral anomalies with synthetic batch variations .
Methodological Challenges in Biological Studies
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Assay Design :
Kinase Profiling : Use fluorescence polarization (FP) or TR-FRET assays to measure IC50 against kinases (e.g., EGFR, JAK2) .
Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
- Control Experiments : Include structurally related analogs to isolate the impact of sulfonyl/sulfanyl groups on activity .
Q. How can researchers address low reproducibility in biological activity across labs?
- Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
